molecular formula C23H23ClN2O3 B608650 TC Lpa5 4 CAS No. 1393814-38-4

TC Lpa5 4

Numéro de catalogue B608650
Numéro CAS: 1393814-38-4
Poids moléculaire: 410.898
Clé InChI: BNALUYKEGYUHQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .


Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .


Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .

Applications De Recherche Scientifique

Thyroid Carcinoma Treatment

TC Lpa5 4 has been identified as a specific antagonist that inhibits cell proliferation and migration in thyroid carcinoma. This compound targets the LPAR5 receptor, which is upregulated in papillary thyroid carcinoma (PTC), particularly in BRAF-like PTC. By inhibiting the LPAR5 receptor, TC Lpa5 4 can significantly reduce the proliferation of various thyroid cancer cell lines and delay xenograft growth in vivo .

Multiple Myeloma CAR-T Therapy Enhancement

In the field of immunotherapy, TC Lpa5 4 plays a role in enhancing the efficacy of CAR-T therapy for multiple myeloma. It has been found that the LPAR5 receptor interacts with GPRC5D, a target for CAR-T cells. By using TC Lpa5 4 to inhibit LPAR5, researchers can potentially increase the surface expression of GPRC5D on multiple myeloma cells, thereby improving the effectiveness of CAR-T cell therapy .

Neuroinflammation Research

TC Lpa5 4 has been utilized in studies investigating the role of LPAR5 in murine microglia. By inhibiting this receptor, researchers can observe changes in neuroinflammatory responses, which is crucial for understanding various neurological disorders where inflammation plays a key role .

Platelet Aggregation Inhibition

This compound has been shown to inhibit LPA-induced aggregation of isolated human platelets. This application is significant in the study of thrombosis and other cardiovascular diseases where platelet aggregation is a contributing factor .

GPCR Trafficking Studies

TC Lpa5 4 is used in research to understand the trafficking effects of G protein-coupled receptors (GPCRs). It has been observed that the presence of LPA receptors activator can reduce the surface expression of GPRC5D, and TC Lpa5 4 can be used to investigate these dynamics further .

Cancer Progression Mechanism Elucidation

The compound aids in the elucidation of cancer progression mechanisms by allowing researchers to study the effects of LPAR5 inhibition on cancer cell behavior. This is particularly relevant in cancers where LPAR5 is known to be upregulated .

Drug Selectivity and Specificity Analysis

TC Lpa5 4 exhibits selectivity for LPA5 against a panel of over 80 screened targets. This characteristic makes it an important tool for analyzing the specificity of drug action and for the development of targeted therapies .

Pharmacological Research

As a pharmacological tool, TC Lpa5 4 helps in the study of the LPA signaling pathway, which is implicated in various physiological and pathological processes. Its role as an antagonist allows for the exploration of LPA5’s functions in different cellular contexts .

Propriétés

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC Lpa5 4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.